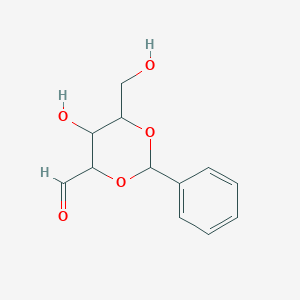

Monobenzylidene d-ribose

CAS No.:

Cat. No.: VC16242713

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O5 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2 |

| Standard InChI Key | MLCKHSIBLXIZKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO |

Introduction

Chemical Structure and Isomeric Forms

Monobenzylidene D-ribose derivatives are characterized by a six-membered 1,3-dioxane ring formed between the benzylidene group and two hydroxyls of the D-ribose molecule. The positioning of the acetal determines the isomer:

-

2,4-O-Benzylidene-D-ribose: The benzylidene bridges C2 and C4 hydroxyls, stabilizing the furanose form.

-

3,5-O-Benzylidene-D-ribose: The acetal spans C3 and C5, favoring a pyranose conformation.

-

4,5-O-Benzylidene-D-ribose: Common in dithioacetal precursors, this isomer rearranges under acidic conditions to form thermodynamically stable products .

Nuclear magnetic resonance (NMR) spectroscopy confirms these structures through distinct acetal proton signals (δ 5.4–5.6 ppm) and carbon shifts (δ 100–102 ppm) . X-ray crystallography of derivatives like 2,4-O-benzylidene-D-ribose diethyl dithioacetal reveals chair conformations with equatorial phenyl groups, minimizing steric strain .

Synthesis and Kinetic Control

Acetal Formation via Acid-Catalyzed Condensation

Monobenzylidene derivatives are synthesized by reacting D-ribose with α,α-dimethoxytoluene in polar aprotic solvents (e.g., dimethylformamide) under Brønsted acid catalysis (e.g., p-toluenesulfonic acid). The reaction is kinetically controlled, with initial products often being less stable isomers that rearrange upon prolonged heating :

Example:

-

4,5-O-Benzylidene-D-arabinose diethyl dithioacetal rearranges to 3,5-O-benzylidene-D-arabinose diethyl dithioacetal over 100 hours at 25°C in 93% yield .

Wittig Reaction with Stabilized Ylids

Benzylidene-protected D-ribose serves as a substrate for Wittig reactions to introduce alkenes. For instance, triphenylmethylenecarbethoxyphosphorane reacts with 2,4-O-benzylidene-D-ribose to yield α,β-unsaturated esters, critical for synthesizing showdomycin analogs .

Stability and Rearrangement Mechanisms

The benzylidene group’s stability depends on the acetal’s position and reaction conditions:

-

Primary vs. Secondary Oxygen Cleavage: Acidic conditions preferentially cleave the C–O bond to secondary oxygens, driving rearrangements toward six-membered rings (e.g., 4,5-O-benzylidene → 3,5-O-benzylidene) .

-

Thermodynamic Control: Prolonged exposure to acid or heat shifts equilibria toward more stable isomers. For example, 2,4-O-benzylidene-D-ribose di-n-propyl dithioacetal converts to 3,5-O-benzylidene derivatives at elevated temperatures .

Applications in Organic Synthesis

Protecting Group Strategy

Benzylidene acetals enable selective modification of unprotected hydroxyls. In D-ribose, this facilitates:

-

Glycosylation: Selective activation of anomeric centers for nucleoside formation.

-

Oxidation: Conversion of free hydroxyls to ketones or carboxylic acids without acetal cleavage .

Showdomycin Precursors

2,4-O-Benzylidene-D-ribose derivatives are intermediates in synthesizing showdomycin, an antibiotic with a maleimide-functionalized ribofuranosyl scaffold. Wittig olefination followed by deprotection yields the target structure .

Biomedical Relevance

Antiviral and Anticancer Agents

Benzylidene-protected ribose analogs are explored for antiviral activity. Their rigid structures enhance binding to viral polymerases, as seen in nucleoside reverse transcriptase inhibitors .

Research Findings and Data

Rearrangement Yields Under Varied Conditions

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4,5-O-Benzylidene-D-arabinose | DMF, p-TsOH, 25°C, 100 h | 3,5-O-Benzylidene-D-arabinose | 93 |

| 2,4-O-Benzylidene-D-ribose | DMF, PPh3, 80°C, 24 h | 3,5-O-Benzylidene-D-ribose | 61 |

Spectral Data for Key Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume